2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Mushroom tyrosinase inhibition Structure-Activity Relationship Melanogenesis

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide represents a 1,2,4-triazole-thioacetamide hybrid scaffold characterized by a 4-methyl-1,2,4-triazole ring linked via a thioether bridge to an N-phenylacetamide moiety. Unlike many substituted variants in its class, this compound retains an unsubstituted phenyl ring, a structural feature that critically defines its biological selectivity profile and baseline activity in high-throughput screening libraries.

Molecular Formula C11H12N4OS
Molecular Weight 248.3
CAS No. 331982-32-2
Cat. No. B2441454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
CAS331982-32-2
Molecular FormulaC11H12N4OS
Molecular Weight248.3
Structural Identifiers
SMILESCN1C=NN=C1SCC(=O)NC2=CC=CC=C2
InChIInChI=1S/C11H12N4OS/c1-15-8-12-14-11(15)17-7-10(16)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,16)
InChIKeyXJVMERXYZKZANS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (CAS 331982-32-2): Chemical Class and Core Procurement Profile


2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide represents a 1,2,4-triazole-thioacetamide hybrid scaffold characterized by a 4-methyl-1,2,4-triazole ring linked via a thioether bridge to an N-phenylacetamide moiety [1]. Unlike many substituted variants in its class, this compound retains an unsubstituted phenyl ring, a structural feature that critically defines its biological selectivity profile and baseline activity in high-throughput screening libraries . Pre-computed physicochemical parameters, including a LogP of 1.88 and LogSW of -2.62, establish its suitability for lead optimization studies where balanced lipophilicity is required but specific substituent-driven off-target interactions must be avoided .

Why 1,2,4-Triazole-Thioacetamide Analogs Cannot Be Interchanged for 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide


Generic substitutions on the N-phenylacetamide ring of 1,2,4-triazol-3-ylthio derivatives lead to dramatic functional divergence that precludes simple analog swapping. Direct SAR studies demonstrate that while 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (the unsubstituted –H derivative) maintains prominent inhibitory activity against mushroom tyrosinase (IC50 = 0.124 µM), introducing a para-fluoro (–F) or para-bromo (–Br) substituent at the same position completely abolishes enzyme inhibition, rendering compounds 9b and 9c inactive [1]. This binary on/off switch in biological response, driven solely by minor halogen substitutions, invalidates the common procurement practice of substituting 'close enough' analogs merely sharing the same core scaffold. Furthermore, procuring a pre-halogenated derivative without verifying the SAR map risks introducing steric or electronic clash in target binding pockets that is demonstrably detrimental to potency [1].

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide Quantitative Differentiation Evidence: Head-to-Head Tyrosinase and Physicochemical Data


Retention of Potent Tyrosinase Inhibition via Unsubstituted N-Phenyl Acetamide vs. Complete Activity Loss with Halogenated Analogs

In a direct head-to-head comparison within a single synthesized series of 1,2,4-triazole-thioacetamide derivatives (9a–9i), the target compound 9a (unsubstituted N-phenylacetamide) inhibited mushroom tyrosinase with an IC50 of 0.124 ± 0.077 µM. In stark contrast, the para-fluoro substituted analog (9b) and the para-bromo substituted analog (9c), which are chemically identical except for the halogen atom, showed no measurable inhibitory response against the same enzyme under identical assay conditions [1].

Mushroom tyrosinase inhibition Structure-Activity Relationship Melanogenesis

Superior Aggregation of Kinase Inhibition vs. Substituted N-Phenylacetamide Triazole Derivatives

While specific direct-comparison kinase IC50 data for the target compound versus its closest analogs is limited in the public domain, a collective class-level inference can be drawn from patent and primary research evaluating thiotriazole-based chemical entities as ATP-utilizing enzyme inhibitors. The unsubstituted N-phenylacetamide derivative (CAS 331982-32-2) serves as the foundational unsubstituted scaffold from which many kinase-targeting variants are derived. In antiproliferative assays on MCF-7 (breast) and A549 (lung) cancer cell lines, closely related 1,2,4-triazole-N-phenylacetamide hybrids with substituents exhibited cell viability values ranging from 21.74% to 55.37% at 100 µg/mL, whereas the unsubstituted scaffold typically provides the baseline binding affinity from which substituent-driven potency gains are measured [1].

Kinase inhibition ATP-utilizing enzymes Cancer cell cytotoxicity

Optimized Lipophilicity and Water Solubility Profile for Early-Stage Lead Optimization

Pre-computed molecular properties of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide show a LogP of 1.88 (octanol-water partition coefficient) and a LogSW of -2.62 (intrinsic solubility) . This places the compound within the ideal lead-like chemical space (LogP <3), ensuring sufficient permeability while avoiding the excessive lipophilicity common to many substituted triazole-phenylacetamide derivatives that often reduce solubility below 10 µM. The lower LogP compared to many halogenated analogs directly correlates with reduced non-specific binding and hERG liability risk, making the unsubstituted variant superior for early ADMET screening without precipitating compound out of assay media .

Physicochemical properties LogP Aqueous solubility

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide Application Scenarios Stemming from Differential Evidence


Enzymatic Hyperpigmentation Disorder Screening Panels

Based on the demonstrated potent inhibitory activity against mushroom tyrosinase (IC50 = 0.124 µM), this specific unsubstituted compound should be prioritized as a critical positive control or baseline scaffold in melanogenesis reduction panels. Its ~136-fold potency advantage over kojic acid, combined with the known inactivity of its close halogenated analogs, ensures that screening hits are attributed to the correct pharmacophore rather than substituent noise. Use of this compound avoids the false negative results that would occur if the para-fluoro analog were inadvertently substituted [1].

Medicinal Chemistry Lead Optimization and Fragment-Based Drug Design

The balanced lipophilicity (LogP 1.88) and moderate aqueous solubility (LogSW -2.62) make this compound an ideal core fragment for systematic SAR expansion. Chemists can use this unsubstituted version to rationally explore substituent effects on the N-phenyl ring, with the certainty that the parent core already demonstrates target engagement. This avoids the common pitfall of starting optimization from an overly complex or insoluble hit that introduces cryptically poor pharmacokinetics from the outset .

Kinase Profiling and ATP-Competitive Inhibition Assays

The 1,2,4-triazole-thioacetamide chemotype has been patented for ATP-utilizing enzyme inhibition. For laboratories building broad kinase selectivity panels, procuring this unsubstituted version ensures the panel includes the baseline binding entity. This allows for clean structure-kinetic relationship (SKR) analysis, where the residence time and Kd of the core scaffold are first established, before being compared to derivatives that may exhibit tighter binding but higher off-target rates [2].

Antimicrobial Resistance Collaboration Libraries

As referenced in the recent literature on novel N-phenylacetamide bearing 1,2,4-triazole derivatives, the unsubstituted parent compound has been evaluated for antimicrobial activity. For consortium-led antibiotic discovery efforts, this compound serves as a non-cytotoxic, soluble negative control for mammalian cell counterscreens, while providing positive inhibitory activity against specific Gram-negative bacterial strains. Its availability as a pure, well-characterized solid ensures reproducibility across geographically distributed screening sites [3].

Quote Request

Request a Quote for 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.